1-(2,5-Dimethoxybenzyl)-4-{4-nitrobenzoyl}piperazine
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Overview
Description
1-(2,5-Dimethoxybenzyl)-4-{4-nitrobenzoyl}piperazine is a complex organic compound that features a piperazine ring substituted with a 2,5-dimethoxybenzyl group and a 4-nitrophenylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethoxybenzyl)-4-{4-nitrobenzoyl}piperazine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 2,5-dimethoxybenzyl group: The piperazine ring is then reacted with 2,5-dimethoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Introduction of the 4-nitrophenylmethanone group: This step involves the reaction of the substituted piperazine with 4-nitrobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.
Major Products
Oxidation: Formation of quinones.
Reduction: Conversion of the nitro group to an amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 1-(2,5-Dimethoxybenzyl)-4-{4-nitrobenzoyl}piperazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions of piperazine derivatives with biological targets, such as enzymes and receptors. It may also serve as a lead compound for the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxybenzyl)-4-{4-nitrobenzoyl}piperazine involves its interaction with molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to specific sites and modulate biological activity. The nitro group may also play a role in redox reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: A simpler compound with a similar methoxy group but lacking the piperazine and nitrophenyl groups.
Phenethylamine: A basic structure that can be modified to include various functional groups.
4-Nitrophenethylamine: Contains the nitro group but lacks the piperazine ring and methoxy groups.
Uniqueness
1-(2,5-Dimethoxybenzyl)-4-{4-nitrobenzoyl}piperazine is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both the piperazine ring and the nitrophenyl group allows for diverse interactions and reactions, making it a versatile compound for research and development.
Properties
Molecular Formula |
C20H23N3O5 |
---|---|
Molecular Weight |
385.4g/mol |
IUPAC Name |
[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C20H23N3O5/c1-27-18-7-8-19(28-2)16(13-18)14-21-9-11-22(12-10-21)20(24)15-3-5-17(6-4-15)23(25)26/h3-8,13H,9-12,14H2,1-2H3 |
InChI Key |
HDHPISQVAHJJFB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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